molecular formula C6H9ClN2O2 B1469540 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride CAS No. 1357353-48-0

2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

Cat. No.: B1469540
CAS No.: 1357353-48-0
M. Wt: 176.6 g/mol
InChI Key: RPSOFEHSLGVHTF-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1357353-48-0 . It has a molecular weight of 176.6 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H9ClN2O2 . The InChI Code is 1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 176.6 . The InChI Code is 1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives: Pyrazole derivatives like 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride are often synthesized and characterized for their structural properties. For instance, the synthesis of related pyrazole derivatives has been explored, demonstrating the molecular structure studied through X-ray diffraction and DFT calculations (Shen et al., 2012).

Coordination Chemistry

  • Coordination with Metal Ions: These compounds are known for their ability to form coordination complexes with metal ions like cobalt(II) and copper(II). Such complexes are characterized by spectroscopic analysis and X-ray diffraction studies (Hadda et al., 2007).

Catalytic Applications

  • Catalytic Performance: Pyrazole derivatives are used in catalytic processes, such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. These processes are enhanced by certain Cu(II) complexes derived from pyrazole-acetic acid compounds (Xie et al., 2014).

Antimicrobial Activity

  • Antimicrobial Properties: Some derivatives of pyrazole-acetic acid have been studied for their antimicrobial activities. This includes the synthesis and evaluation of certain compounds for their effectiveness against common pathogenic bacteria (Asif et al., 2021).

Antioxidant Properties

  • Antioxidant Activity: Research has also been conducted on the antioxidant properties of pyrazole derivatives. Studies include synthesis, characterization, and evaluation of these compounds for their antioxidant capabilities (Naveen et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition: Pyrazole-acetic acid derivatives like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate have been evaluated as corrosion inhibitors for metals like steel in acidic environments. These compounds exhibit high protection efficiency and are investigated using electrochemical techniques (Missoum et al., 2013).

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSOFEHSLGVHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-48-0
Record name 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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